BUTYL 4-(4-HYDROXY-3-METHOXYPHENYL)-1,6-DIMETHYL-2-OXO-3,4-DIHYDROPYRIMIDINE-5-CARBOXYLATE
Description
BUTYL 4-(4-HYDROXY-3-METHOXYPHENYL)-1,6-DIMETHYL-2-OXO-3,4-DIHYDROPYRIMIDINE-5-CARBOXYLATE is a complex organic compound with a unique structure that combines various functional groups
Properties
Molecular Formula |
C18H24N2O5 |
|---|---|
Molecular Weight |
348.4g/mol |
IUPAC Name |
butyl 6-(4-hydroxy-3-methoxyphenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C18H24N2O5/c1-5-6-9-25-17(22)15-11(2)20(3)18(23)19-16(15)12-7-8-13(21)14(10-12)24-4/h7-8,10,16,21H,5-6,9H2,1-4H3,(H,19,23) |
InChI Key |
PEXFWNKJAYDMNU-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=C(N(C(=O)NC1C2=CC(=C(C=C2)O)OC)C)C |
Canonical SMILES |
CCCCOC(=O)C1=C(N(C(=O)NC1C2=CC(=C(C=C2)O)OC)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BUTYL 4-(4-HYDROXY-3-METHOXYPHENYL)-1,6-DIMETHYL-2-OXO-3,4-DIHYDROPYRIMIDINE-5-CARBOXYLATE typically involves multiple steps. One common method includes the condensation of 4-hydroxy-3-methoxybenzaldehyde with a suitable amine, followed by cyclization and esterification reactions. The reaction conditions often require refluxing in an appropriate solvent, such as ethanol or methanol, and the use of catalysts like p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
BUTYL 4-(4-HYDROXY-3-METHOXYPHENYL)-1,6-DIMETHYL-2-OXO-3,4-DIHYDROPYRIMIDINE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 4-methoxybenzaldehyde derivatives, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
BUTYL 4-(4-HYDROXY-3-METHOXYPHENYL)-1,6-DIMETHYL-2-OXO-3,4-DIHYDROPYRIMIDINE-5-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of BUTYL 4-(4-HYDROXY-3-METHOXYPHENYL)-1,6-DIMETHYL-2-OXO-3,4-DIHYDROPYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-methoxybenzaldehyde: A simpler compound with similar functional groups.
Butyl 4-hydroxybenzoate: Shares the butyl ester and hydroxyl groups.
1,6-Dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine: Contains the pyrimidine core structure.
Uniqueness
BUTYL 4-(4-HYDROXY-3-METHOXYPHENYL)-1,6-DIMETHYL-2-OXO-3,4-DIHYDROPYRIMIDINE-5-CARBOXYLATE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
